REACTION_SMILES
|
[C:49](=[O:50])([OH:51])[O-:52].[CH2:23]([O:24][C:25]([NH:26][CH:27]([CH2:28][c:29]1[cH:30][c:31]([F:32])[cH:33][c:34]([F:35])[cH:36]1)[C:37]([O:38][CH3:39])=[O:40])=[O:41])[c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[CH3:1][O:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])=[O:22].[CH3:54][OH:55].[ClH:48].[Na+:53]>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH2:14])=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OCc1ccccc1
|
Name
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(N)Cc1cc(F)cc(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:49](=[O:50])([OH:51])[O-:52].[CH2:23]([O:24][C:25]([NH:26][CH:27]([CH2:28][c:29]1[cH:30][c:31]([F:32])[cH:33][c:34]([F:35])[cH:36]1)[C:37]([O:38][CH3:39])=[O:40])=[O:41])[c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[CH3:1][O:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])=[O:22].[CH3:54][OH:55].[ClH:48].[Na+:53]>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH2:14])=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OCc1ccccc1
|
Name
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1cc(F)cc(F)c1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(N)Cc1cc(F)cc(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |